Isopropyl Acetate-d10
Overview
Description
Isopropyl acetate is a clear, colorless liquid with a characteristic fruity odor . It is an ester, an organic compound which is the product of esterification of acetic acid and isopropanol .
Synthesis Analysis
Isopropyl acetate is typically synthesized via the esterification of isopropyl alcohol with acetic acid in the presence of an acid catalyst . The reaction can be represented as follows: CH3COOH + (CH3)2CHOH → (CH3)2CHOOCCH3 + H2O. The resultant ester (isopropyl acetate) and water are then separated by distillation, given their difference in boiling points .Molecular Structure Analysis
The molecular structure of Isopropyl acetate comprises five carbon ©, ten hydrogen (H), and two oxygen (O) atoms . Its IUPAC Standard InChI is InChI=1S/C5H10O2/c1-4(2)7-5(3)6/h4H,1-3H3 .Chemical Reactions Analysis
Isopropyl acetate decomposes slowly on contact with steel in the presence of air, producing acetic acid and isopropanol . It reacts violently with oxidizing materials and it attacks many plastics .Physical And Chemical Properties Analysis
Isopropyl acetate is known for its distinct set of physical and chemical properties. It is highly flammable, with a flash point of -3.3 degrees Celsius, and exhibits a boiling point around 88.5 degrees Celsius . It is relatively soluble in water, but it is miscible with most organic solvents such as ethers, alcohols, and hydrocarbons .Scientific Research Applications
Food Industry Applications
In the food industry, Isopropyl Acetate-d10’s role is primarily associated with its use as a flavoring agent due to its fruity odor. It imparts a fresh, fruity flavor to food products, enhancing their taste profile without compromising safety .
Cosmetic Industry Utilization
The cosmetic industry employs Isopropyl Acetate-d10 in the formulation of perfumes and other fragranced products. Its pleasant scent contributes to the creation of aromatic notes in perfumes and can also be used in the development of new cosmetic products .
Chemical Synthesis
Isopropyl Acetate-d10 serves as a solvent in chemical synthesis, facilitating reactions and processes. Its solvency properties are particularly valuable in the synthesis of various chemical compounds, making it a staple in many synthetic laboratories .
Environmental Science
In environmental science, Isopropyl Acetate-d10 is studied for its impact on the environment. Researchers examine its volatility and potential contribution to ground-level ozone formation, as well as its behavior in water and soil environments .
Materials Science
The material science field benefits from Isopropyl Acetate-d10’s use in surface coatings, inks, and adhesives. Its quick evaporation rate and excellent solvency characteristics are crucial for developing new materials and enhancing existing ones .
Analytical Chemistry
Isopropyl Acetate-d10 is used in analytical chemistry for the calibration of instruments and the development of analytical methods. Its stable isotopic label allows for precise measurements and helps in the accurate quantification of substances .
Safety and Hazards
Isopropyl acetate is a highly flammable liquid and vapor, presenting a risk of serious fire and explosion . Contact with the compound may cause skin and eye irritation, and inhalation can lead to respiratory discomfort . When handling this chemical, appropriate personal protective equipment, such as gloves and safety glasses, should be worn .
Mechanism of Action
Target of Action
Isopropyl Acetate-d10 is the isotope labelled analog of Isopropyl Acetate . Isopropyl Acetate is a widely used chemical solvent in organic and industrial syntheses . It doesn’t have a specific biological target, but it interacts with various substances due to its solvent properties .
Mode of Action
As a solvent, Isopropyl Acetate-d10 interacts with its targets by dissolving or diluting them. It can dissolve substances like cellulose, plastics, oil, and fats . This interaction results in changes in the physical state or concentration of the target substances .
Biochemical Pathways
Isopropyl Acetate-d10 doesn’t directly participate in any biochemical pathways. Its parent compound, isopropyl acetate, is involved in reactions with radicals, which are fundamental initiating reactions in combustion kinetic models . These reactions are part of larger chemical processes, such as the production of biofuels .
Pharmacokinetics
It’s known that isopropyl acetate can be absorbed into the organism and hydrolyzed to the corresponding alcohols and acetic acid . These products can then enter intermediary metabolism . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Isopropyl Acetate-d10 would likely be similar, but specific studies would be needed to confirm this.
Result of Action
The primary result of Isopropyl Acetate-d10’s action is the dissolution or dilution of target substances. This can facilitate various industrial processes, such as the production of plastics and other materials . In a biological context, the hydrolysis of Isopropyl Acetate can lead to the production of acetic acid and isopropanol .
Action Environment
The action of Isopropyl Acetate-d10 can be influenced by various environmental factors. For example, its solvent properties can be affected by temperature and pressure . Additionally, it decomposes slowly on contact with steel in the presence of air, producing acetic acid and isopropanol . It also reacts violently with oxidizing materials and attacks many plastics .
properties
{ "Design of the Synthesis Pathway": "The synthesis of Isopropyl Acetate-d10 can be achieved through the esterification of Isopropyl alcohol-d8 with Acetic anhydride-d6 using a catalytic amount of sulfuric acid-d2 as a catalyst.", "Starting Materials": [ "Isopropyl alcohol-d8", "Acetic anhydride-d6", "Sulfuric acid-d2" ], "Reaction": [ "Add Isopropyl alcohol-d8 and Acetic anhydride-d6 in a 1:1 molar ratio to a round bottom flask.", "Add a catalytic amount of Sulfuric acid-d2 to the flask.", "Heat the reaction mixture under reflux for 4-6 hours.", "Cool the mixture and add water to quench the reaction.", "Extract the organic layer with an organic solvent like diethyl ether.", "Dry the organic layer with anhydrous sodium sulfate.", "Distill the organic layer under reduced pressure to obtain Isopropyl Acetate-d10 with a deuterium label at the alpha position of the acetate group." ] } | |
CAS RN |
1398065-53-6 |
Molecular Formula |
C5H10O2 |
Molecular Weight |
112.194 |
IUPAC Name |
1,1,1,2,3,3,3-heptadeuteriopropan-2-yl 2,2,2-trideuterioacetate |
InChI |
InChI=1S/C5H10O2/c1-4(2)7-5(3)6/h4H,1-3H3/i1D3,2D3,3D3,4D |
InChI Key |
JMMWKPVZQRWMSS-LSURFNHSSA-N |
SMILES |
CC(C)OC(=O)C |
synonyms |
Acetic Acid Isopropyl Ester-d10; 1-Methylethyl Acetate-d10; 2-Acetoxypropane-d10; 2-Propyl Acetate-d10; Isopropyl Ethanoate-d10; NSC 9295-d10 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.